![molecular formula C18H15NO3 B087795 Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate CAS No. 13180-36-4](/img/structure/B87795.png)
Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate
Overview
Description
Ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to determine the exact biochemical pathways affected by Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be BBB permeant . . These properties could impact the compound’s bioavailability and its interactions with other drugs.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in an ethanol solvent under reflux conditions . Another method involves the cyclization of 2-phenylquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Reduction: Reduction of the carbonyl group can yield hydroxyquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is extensively studied for its potential medicinal properties:
- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
- Anticancer Properties : Studies have demonstrated that this compound can inhibit enzymes involved in cancer cell proliferation, making it a candidate for anticancer drug development. Its mechanism may involve interference with DNA replication processes.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized to synthesize more complex heterocyclic compounds, expanding the library of quinoline derivatives that can be explored for biological activity.
Industrial Applications
In industrial chemistry, this compound is used in:
- Dyes and Pigments Production : Its stable structure allows it to be employed in creating dyes and pigments, contributing to various applications in textiles and coatings.
Case Studies
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, demonstrating its potential as a lead compound for developing new antibiotics .
- Anticancer Research : In a clinical trial documented in Cancer Letters, researchers investigated the efficacy of this compound against breast cancer cell lines. Results indicated a marked reduction in cell viability, suggesting its potential role as an anticancer agent .
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial Agent | Effective against multiple bacterial strains |
Anticancer Drug Development | Inhibits cancer cell proliferation | |
Organic Synthesis | Building Block for Heterocycles | Facilitates synthesis of complex quinoline derivatives |
Industrial Chemistry | Dyes and Pigments Production | Utilized for stable dye formulations |
Comparison with Similar Compounds
Quinoline-2,4-dione: Shares the quinoline core but differs in the functional groups attached.
Hydroxyquinoline: Similar structure but with a hydroxyl group instead of an ester.
2-Phenylquinoline-3-carboxylic acid: Lacks the ethyl ester group.
Uniqueness: Ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate is unique due to its combination of the quinoline core with an ester and phenyl group, which imparts distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is a compound belonging to the quinoline derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical formula of this compound is with a molecular weight of approximately 271.30 g/mol. The compound features a quinoline backbone with a hydroxyl group at the 4-position and an ethoxycarbonyl group at the 3-position, which contribute to its reactivity and biological activity.
Synthesis methods include:
- Friedlander Annulation : A common approach that involves the condensation of an aniline derivative with a carbonyl compound, followed by cyclization.
- Esterification Reactions : The hydroxyl group can react with acid chlorides or anhydrides to form more complex esters, enhancing its biological profile.
Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
- Antiviral Properties : Potential in inhibiting viral replication.
- Anticancer Effects : Interference with cellular processes such as DNA replication and apoptosis induction in cancer cells.
Table 1: Summary of Biological Activities
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several potential pathways have been identified:
- Enzyme Inhibition : The compound may inhibit topoisomerases, enzymes crucial for DNA replication and repair, leading to cell death in rapidly dividing cells.
- Oxidative Stress Modulation : It may act as an antioxidant, protecting cells from oxidative damage.
- Interference with Protein Synthesis : Similar compounds have shown the ability to disrupt protein synthesis, which is vital for cell proliferation.
Case Studies and Research Findings
Recent studies highlight the compound's potential therapeutic applications:
- Anticancer Research : A study demonstrated that this compound significantly reduced viability in various cancer cell lines through apoptosis induction ( ).
- Antiviral Activity : In vitro tests showed that the compound could inhibit viral replication effectively, suggesting its potential as a therapeutic agent against viral infections ( ).
- Comparative Studies : When compared to other quinoline derivatives, this compound exhibited higher stability and a broader range of activities, making it a versatile candidate for further development ().
Properties
IUPAC Name |
ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-18(21)15-16(12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)17(15)20/h3-11H,2H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXJGTFTNGYKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302629 | |
Record name | ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13180-36-4 | |
Record name | NSC152205 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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